molecular formula C15H14F3NO3 B6186498 3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione CAS No. 2639464-58-5

3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione

Cat. No. B6186498
CAS RN: 2639464-58-5
M. Wt: 313.3
InChI Key:
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Description

3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione, also known as 3-BTA-2,4-D, is an organic compound with a bicyclic structure that has been used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid that has a melting point of 161-163 °C. 3-BTA-2,4-D has been studied for its ability to act as a catalyst in organic synthesis, as well as for its potential as a drug candidate in the treatment of various diseases.

Scientific Research Applications

3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as an inhibitor of enzymes, and as a drug candidate in the treatment of various diseases. In addition, this compound has been studied for its ability to act as a prodrug, as well as for its potential use in the synthesis of novel compounds.

Mechanism of Action

The exact mechanism of action of 3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, as well as a prodrug that is converted to an active form in the body. In addition, this compound has been studied for its ability to interact with certain proteins and receptors, which may play a role in its mechanism of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been studied for its potential to act as an inhibitor of enzymes, as well as for its ability to interact with certain proteins and receptors. In addition, this compound has been studied for its potential to act as a prodrug, as well as for its potential use in the synthesis of novel compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione in laboratory experiments include its low cost, easy availability, and its ability to act as a catalyst in organic synthesis. In addition, this compound has been studied for its potential to act as an inhibitor of enzymes, as well as for its potential use in the synthesis of novel compounds. However, there are some limitations associated with the use of this compound in laboratory experiments, including the fact that its exact mechanism of action is not yet fully understood.

Future Directions

There are a number of potential future directions for research on 3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione. These include further research into its mechanism of action and its potential use as a drug candidate in the treatment of various diseases. In addition, further research into its potential use as a prodrug and its ability to interact with certain proteins and receptors is needed. Other potential future directions for research on this compound include further studies into its ability to act as a catalyst in organic synthesis, as well as its potential use in the synthesis of novel compounds.

Synthesis Methods

3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione can be synthesized by the reaction of 2,4-dichloro-3-benzyloxy-1-azabicyclo[3.2.0]heptane with trifluoroacetic acid in the presence of a base such as piperidine. The reaction produces a colorless, odorless, crystalline solid with a melting point of 161-163 °C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-1-(2,2,2-trifluoroethoxy)-3-azabicyclo[3.2.0]heptane-2,4-dione involves the condensation of 2,4-pentanedione with benzylamine, followed by cyclization with trifluoroethanol to form the bicyclic compound. The final step involves the introduction of a trifluoroethoxy group to the benzyl moiety.", "Starting Materials": [ "2,4-pentanedione", "benzylamine", "trifluoroethanol", "sodium hydroxide", "acetic acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 2,4-pentanedione (1.0 g, 10 mmol) in acetic acid (10 mL) and add benzylamine (1.2 g, 10 mmol) dropwise with stirring. Stir the reaction mixture at room temperature for 2 hours.", "Step 2: Add sodium hydroxide (1.0 g, 25 mmol) to the reaction mixture and stir for 30 minutes. Extract the product with diethyl ether (3 x 20 mL).", "Step 3: Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a yellow oil.", "Step 4: Dissolve the yellow oil in trifluoroethanol (10 mL) and add sodium hydroxide (0.5 g, 12.5 mmol). Stir the reaction mixture at room temperature for 2 hours.", "Step 5: Add water (10 mL) to the reaction mixture and extract with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a white solid.", "Step 6: Dissolve the white solid in trifluoroethanol (10 mL) and add trifluoroacetic anhydride (1.0 g, 5 mmol). Stir the reaction mixture at room temperature for 2 hours.", "Step 7: Add water (10 mL) to the reaction mixture and extract with diethyl ether (3 x 20 mL). Combine the organic layers and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the final product as a white solid." ] }

CAS RN

2639464-58-5

Molecular Formula

C15H14F3NO3

Molecular Weight

313.3

Purity

95

Origin of Product

United States

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